molecular formula C11H10O5 B8572334 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid

Cat. No.: B8572334
M. Wt: 222.19 g/mol
InChI Key: QHPWKLQYVHYRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid is a chemical compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring fused with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate reagents to introduce the oxopropanoic acid group. One common method involves the use of acylation reactions where the benzodioxin ring is reacted with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating mixture (concentrated nitric acid and sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzodioxin derivatives.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structural features allow it to interact with various biological molecules, leading to alterations in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid is unique due to its specific oxopropanoic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopropanoic acid

InChI

InChI=1S/C11H10O5/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9/h1-2,6H,3-5H2,(H,13,14)

InChI Key

QHPWKLQYVHYRBL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)C(=O)O

Origin of Product

United States

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